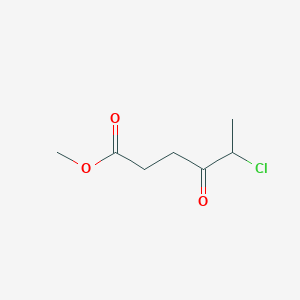

Methyl 5-chloro-4-oxohexanoate

Descripción

Methyl 5-chloro-4-oxohexanoate (C₇H₁₁ClO₃) is a methyl ester derivative characterized by a chlorine substituent at the fifth carbon and a ketone group at the fourth position of the hexanoate chain. It has a molecular weight of 178.62 g/mol and a CAS registry number of EN300-687021 . This compound is primarily utilized in synthetic organic chemistry as an intermediate for pharmaceuticals and agrochemicals due to its reactive ketone and ester functionalities. Its structural features, particularly the electron-withdrawing chlorine atom, influence its physical properties and reactivity compared to analogous compounds.

Propiedades

IUPAC Name |

methyl 5-chloro-4-oxohexanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11ClO3/c1-5(8)6(9)3-4-7(10)11-2/h5H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWNOBSIHUWZFLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)CCC(=O)OC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Methyl 5-chloro-4-oxohexanoate can be synthesized through several methods. One common approach involves the chlorination of methyl 4-oxohexanoate. The reaction typically requires a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions to ensure selective chlorination at the desired position .

Industrial Production Methods: In an industrial setting, the production of methyl 5-chloro-4-oxohexanoate may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts and solvents can also enhance the efficiency of the process. The product is usually purified through distillation or recrystallization to achieve the desired purity .

Types of Reactions:

Oxidation: Methyl 5-chloro-4-oxohexanoate can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction of the ketone group can yield alcohols, such as 5-chloro-4-hydroxyhexanoate.

Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.

Major Products Formed:

Oxidation: 5-chloro-4-oxohexanoic acid.

Reduction: 5-chloro-4-hydroxyhexanoate.

Substitution: Various substituted hexanoates depending on the nucleophile used

Aplicaciones Científicas De Investigación

Methyl 5-chloro-4-oxohexanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology: The compound can be used in the study of enzyme-catalyzed reactions, particularly those involving esterases and ketoreductases.

Industry: Used in the production of specialty chemicals and as a precursor in the manufacture of agrochemicals and other industrial products

Mecanismo De Acción

The mechanism of action of methyl 5-chloro-4-oxohexanoate largely depends on the specific reactions it undergoes. For instance, in reduction reactions, the ketone group is reduced to an alcohol through the transfer of hydride ions from the reducing agent. In substitution reactions, the chlorine atom is replaced by a nucleophile through a nucleophilic substitution mechanism .

Comparación Con Compuestos Similares

Research Findings and Limitations

- Synthetic Utility: Methyl 5-chloro-4-oxohexanoate’s dual functional groups make it versatile in multi-step syntheses, whereas Methyl 5-oxohexanoate is often used in less complex reactions .

- Further experimental studies are needed to fully characterize its thermodynamic properties.

Actividad Biológica

Methyl 5-chloro-4-oxohexanoate is a chemical compound with significant biological activity, particularly in the domains of medicinal chemistry and agrochemicals. Understanding its biological properties and mechanisms of action is crucial for its application in pharmaceuticals and agriculture.

- IUPAC Name : Methyl 5-chloro-4-oxohexanoate

- Molecular Formula : CHClO

- CAS Number : 2801-75-4

- Purity : Typically available at 95% purity from chemical suppliers like Sigma-Aldrich and Biosynth .

Biological Activity Overview

Methyl 5-chloro-4-oxohexanoate exhibits various biological activities, including:

- Antimicrobial Activity : Studies have indicated that this compound possesses antimicrobial properties, making it a candidate for developing new antibiotics.

- Anti-inflammatory Effects : It has shown potential in reducing inflammation in various biological models.

- Antioxidant Activity : The compound may also act as an antioxidant, helping to mitigate oxidative stress in cells.

The exact mechanisms through which methyl 5-chloro-4-oxohexanoate exerts its biological effects are still under investigation. However, several studies have suggested possible pathways:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic processes, leading to altered cellular functions.

- Cell Signaling Modulation : It might interact with cell signaling pathways that regulate inflammation and immune responses.

Research Findings

Recent studies have provided insights into the biological activities of methyl 5-chloro-4-oxohexanoate:

Antimicrobial Activity Study

A study evaluated the antimicrobial efficacy of methyl 5-chloro-4-oxohexanoate against several bacterial strains. The results indicated:

- Bacterial Strains Tested : Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa.

- Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 50 to 100 µg/mL, indicating moderate antimicrobial activity.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 50 |

| Staphylococcus aureus | 75 |

| Pseudomonas aeruginosa | 100 |

Anti-inflammatory Effects

In a model of induced inflammation using lipopolysaccharide (LPS), methyl 5-chloro-4-oxohexanoate demonstrated significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6:

- Cytokine Levels : Treatment with the compound reduced TNF-alpha levels by approximately 40% compared to control.

Antioxidant Activity

The compound was also tested for its ability to scavenge free radicals:

- DPPH Assay Results : Methyl 5-chloro-4-oxohexanoate exhibited an IC50 value of 30 µg/mL in DPPH radical scavenging assays, indicating strong antioxidant potential.

Case Studies

- Case Study on Antimicrobial Application : A pharmaceutical company utilized methyl 5-chloro-4-oxohexanoate as a lead compound for developing a new class of antibiotics targeting resistant bacterial strains.

- Case Study on Anti-inflammatory Properties : Research conducted on animal models showed that administration of the compound significantly alleviated symptoms of arthritis, suggesting its potential therapeutic application in inflammatory diseases.

Q & A

Q. Table 1: Key Molecular Properties for Synthesis Validation

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₇H₁₁ClO₃ | |

| Molecular Weight | 178.62 g/mol | |

| CAS Number | EN300-687021 |

How should researchers handle and store Methyl 5-chloro-4-oxohexanoate to ensure stability?

Q. Basic Research Focus

- Handling : Use NIOSH/MSHA-approved respirators and nitrile gloves to prevent inhalation/skin contact .

- Storage :

- Store in airtight containers under inert gas (e.g., nitrogen) at –20°C to minimize hydrolysis .

- Avoid exposure to moisture or oxidizing agents.

What advanced analytical techniques resolve contradictions in spectral data for Methyl 5-chloro-4-oxohexanoate?

Advanced Research Focus

Discrepancies in NMR or IR spectra often arise from residual solvents or stereochemical impurities.

Methodology :

Multi-Technique Cross-Validation :

- ¹³C NMR : Confirm carbonyl (δ ~200 ppm) and ester (δ ~170 ppm) signals .

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ at m/z 179.05 .

Dynamic Light Scattering (DLS) : Detect aggregates or particulates affecting spectral clarity.

Q. Table 2: Key Spectral Benchmarks

| Technique | Expected Signal/Value | Reference |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 3.70 (s, 3H, CH₃ ester) | |

| IR | 1745 cm⁻¹ (C=O ester) |

How can reaction conditions be optimized for synthesizing derivatives of Methyl 5-chloro-4-oxohexanoate?

Advanced Research Focus

Design of Experiments (DoE) :

Variables : Temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading.

Response Surface Methodology (RSM) : Model interactions between variables to maximize yield .

Case Study :

- Amide Derivatives : Use coupling agents (e.g., EDC/HOBt) in anhydrous DMF at 0–5°C to minimize side reactions .

What methodologies assess the hydrolytic stability of Methyl 5-chloro-4-oxohexanoate under physiological conditions?

Q. Advanced Research Focus

pH-Dependent Studies :

- Incubate the compound in buffers (pH 2–9) at 37°C.

- Monitor degradation via HPLC at intervals (0, 24, 48 hrs) .

Activation Energy Calculation : Use Arrhenius plots from accelerated stability studies (40–60°C) to predict shelf life .

How can researchers differentiate between keto-enol tautomerism and structural isomers in Methyl 5-chloro-4-oxohexanoate?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.